molecular formula C16H9IO4 B3531227 2-oxo-2H-chromen-4-yl 2-iodobenzoate

2-oxo-2H-chromen-4-yl 2-iodobenzoate

Cat. No.: B3531227
M. Wt: 392.14 g/mol
InChI Key: OGZKAZFHMWTWQW-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromen-4-yl 2-iodobenzoate is a synthetic coumarin derivative designed for chemical and pharmaceutical research applications. This compound features a coumarin core, a structure known for a wide spectrum of biological activities, esterified with a 2-iodobenzoate group . The iodine atom on the benzoate ring serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for constructing more complex molecules, such as through palladium-catalyzed methodologies . Coumarin derivatives similar to this structure have demonstrated significant research interest due to their diverse biological activities . The molecular framework is characterized by a dihedral angle between the nearly planar coumarin ring system and the benzoate ring, which can influence its crystal packing and intermolecular interactions . In the solid state, analogous compounds are stabilized by weak C–H···O hydrogen bonds and aromatic π–π stacking interactions . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in the development of new active compounds. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-oxochromen-4-yl) 2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9IO4/c17-12-7-3-1-5-10(12)16(19)21-14-9-15(18)20-13-8-4-2-6-11(13)14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZKAZFHMWTWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-4-yl 2-iodobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-4-yl 2-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodobenzoate group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The coumarin moiety can participate in redox reactions, leading to the formation of different oxidation states.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted coumarin derivatives with various functional groups replacing the iodine atom.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the coumarin moiety.

    Hydrolysis: Products include 2-oxo-2H-chromen-4-yl alcohol and 2-iodobenzoic acid.

Scientific Research Applications

2-oxo-2H-chromen-4-yl 2-iodobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of fluorescent probes and sensors due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-4-yl 2-iodobenzoate is largely dependent on its interaction with specific molecular targets and pathways. The coumarin moiety can interact with various enzymes and proteins, modulating their activity. For example, coumarin derivatives are known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to diverse biological effects. The iodobenzoate group can also contribute to the compound’s activity by facilitating interactions with specific receptors or enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Crystallography

The position and nature of substituents on the benzoate ring profoundly affect molecular conformation and crystal packing. Key comparisons include:

Compound Substituent (Position) Dihedral Angle (Coumarin-Benzoate) Intermolecular Interactions Crystallographic Source
2-oxo-2H-chromen-4-yl 2-iodobenzoate Iodine (2) Data not reported Inferred: Potential halogen bonding N/A
2-oxo-2H-chromen-4-yl 4-chlorobenzoate Chlorine (4) 56.24(18)° C–H⋯O hydrogen bonds, π-π stacking
2-oxo-2H-chromen-4-yl 4-bromobenzoate Bromine (4) 55.1(2)° C–H⋯O and Br⋯O interactions
2-oxo-2H-chromen-4-yl 4-methylbenzoate Methyl (4) 58.7(3)° C–H⋯O hydrogen bonds

Key Observations:

  • The dihedral angle between the coumarin and benzoate moieties ranges between 55–59° for para-substituted derivatives, suggesting minimal steric hindrance at the 4-position .
  • The 2-iodo substitution likely introduces greater steric bulk compared to para-substituted analogs, possibly altering packing efficiency and solubility.

Physicochemical Properties

Substituents influence molecular weight, solubility, and stability:

Compound Molecular Formula Molar Mass (g/mol) Solubility (Predicted)
This compound C₁₆H₉IO₄ 384.05 Low (hydrophobic iodine)
2-oxo-2H-chromen-4-yl 4-chlorobenzoate C₁₆H₉ClO₄ 300.69 Moderate
2-oxo-2H-chromen-4-yl 3,3-dimethylbutanoate C₁₅H₁₆O₄ 260.28 High (aliphatic chain)

Insights:

  • Iodine’s high molar mass and hydrophobicity likely reduce aqueous solubility compared to chloro or methyl derivatives.
  • Aliphatic esters (e.g., 3,3-dimethylbutanoate) exhibit improved solubility due to reduced aromatic stacking .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-oxo-2H-chromen-4-yl 2-iodobenzoate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves multi-step organic reactions. First, the chromenone core (2-oxo-2H-chromene) is prepared via Pechmann condensation of resorcinol derivatives with β-ketoesters. Subsequent iodination at the 4-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Finally, esterification with 2-iodobenzoic acid derivatives (e.g., acid chlorides) in the presence of a base (e.g., pyridine) yields the target compound. Optimization includes:

  • Temperature control (e.g., 0–5°C for iodination to prevent over-halogenation).
  • Catalytic use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Purification via recrystallization (e.g., methanol/diethyl ether) to improve purity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the coumarin scaffold and ester linkage. For example, the carbonyl signal (C=O) appears at ~160–170 ppm in 13^{13}C NMR .
  • IR Spectroscopy : Stretching vibrations for C=O (1720–1740 cm1^{-1}) and C-I (485–500 cm1^{-1}) validate functional groups .
  • X-ray Diffraction : Resolves crystal packing and molecular geometry. Software like SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data for this compound derivatives?

  • Methodology :

  • Use SHELXL for high-resolution refinement of X-ray data to minimize R-factors (<5%). Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures. Discrepancies in torsion angles (e.g., C-O-C in the ester group) may arise from crystal packing forces not modeled computationally .
  • Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, C-H···O bonds) that influence experimental geometries .

Q. What strategies are recommended for analyzing π-π interactions and hydrogen bonding in the crystal packing of 2-oxo-2H-chromen-4-yl benzoate derivatives?

  • Methodology :

  • Crystallographic Software : Programs like WinGX and Mercury analyze close contacts (<3.5 Å) and dihedral angles. For example, π-π interactions between coumarin rings typically show centroid distances of 3.6–4.0 Å .
  • Thermal Ellipsoid Modeling : SHELXL-generated ellipsoids highlight anisotropic displacement, revealing dynamic disorder in iodobenzene moieties under specific conditions .

Q. How can reaction pathways for iodinated coumarin benzoates be validated to address contradictions in mechanistic studies?

  • Methodology :

  • Isotopic Labeling : Use 125^{125}I-labeled intermediates to track iodination regioselectivity.
  • Kinetic Studies : Monitor reaction progress via HPLC-MS to identify byproducts (e.g., di-iodinated species) and adjust stoichiometry .
  • In Situ Spectroscopy : Real-time FT-IR detects transient intermediates (e.g., acyl iodides) during esterification .

Data-Driven Insights

  • Crystallographic Parameters (from ):

    ParameterValue
    Space groupP 11ˉ1\bar{1}
    Unit cell dimensionsa=8.21 Å, b=10.45 Å, c=12.73 Å
    R-factor (refinement)0.039
    π-π stacking distance3.8 Å
  • Synthetic Yields (from ):

    • EBX-derived reactions: 60–82% yield under optimized diazo coupling conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2H-chromen-4-yl 2-iodobenzoate
Reactant of Route 2
Reactant of Route 2
2-oxo-2H-chromen-4-yl 2-iodobenzoate

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